![molecular formula C21H13NO4S3 B2855731 7,7-Dimethyl-4,5-dioxo-10-thioxo-4,5,7,10-tetrahydro[1,2]dithiolo[3,4-c]pyrrolo[3,2,1-ij]quinolin-2-yl benzoate CAS No. 879618-23-2](/img/structure/B2855731.png)

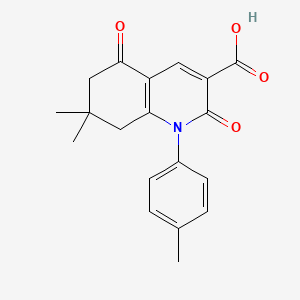

7,7-Dimethyl-4,5-dioxo-10-thioxo-4,5,7,10-tetrahydro[1,2]dithiolo[3,4-c]pyrrolo[3,2,1-ij]quinolin-2-yl benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

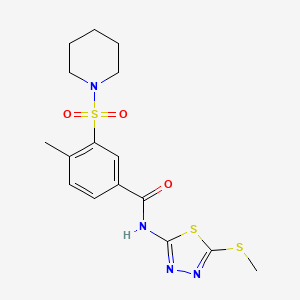

7,7-Dimethyl-4,5-dioxo-10-thioxo-4,5,7,10-tetrahydro[1,2]dithiolo[3,4-c]pyrrolo[3,2,1-ij]quinolin-2-yl benzoate is a chemical compound with the molecular formula C21H13NO4S3 . It has a molecular weight of 441.55 .

Molecular Structure Analysis

The molecular structure of this compound is complex, as indicated by its lengthy IUPAC name. The structure includes multiple functional groups, including two carbonyl groups, a thioxo group, and a benzoate ester group .Aplicaciones Científicas De Investigación

Novel Heterocyclic Systems

Medvedeva et al. (2006) developed approaches to synthesize novel polycondensed heterocyclic systems, including [1,2]dithiolo[3,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione. This research contributes to the development of new compounds with potential applications in various scientific fields, such as materials science and pharmaceuticals (Medvedeva et al., 2006).

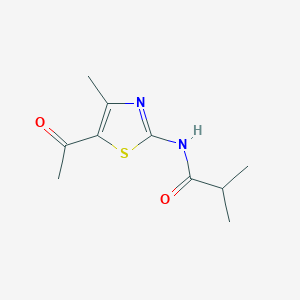

Synthesis of Novel 1,2-Dithiolo[3,4-c]quinolin Derivatives

In 2017, Medvedeva et al. synthesized a series of novel (8-R-7-R’-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene)(4(2)-R”phenyl)amines, demonstrating efficient methods for creating new quinoline derivatives, which are important in the development of new drugs and materials (Medvedeva et al., 2017).

Calcium-Containing Quinoprotein Alcohol Dehydrogenases

Itoh et al. (2000) synthesized a PQQ model compound to develop an efficient model system of calcium-containing quinoprotein alcohol dehydrogenases. This research is crucial for understanding the enzymatic mechanisms and could have implications in biochemistry and medicine (Itoh et al., 2000).

Dinuclear Rhenium(I) Carbonyl Complexes

Li et al. (2011) prepared dinuclear rhenium(I) carbonyl complexes based on π-conjugated polypyridyl ligands, demonstrating potential applications in the field of organometallic chemistry and materials science (Li et al., 2011).

Synthesis of 12,13-Dihydro-11bH-Quino[1,2-c]quinazolines

Phillips and Castle (1980) reported the synthesis of 12,13-dihydro-11bH-quino[1,2-c]quinazolines, contributing to the expansion of quinoline and quinazoline derivatives for potential pharmaceutical and chemical applications (Phillips & Castle, 1980).

Non-Symmetric Bispyrrolotetrathiafulvalene Building Blocks

In 2023, Neumann and Jeppesen synthesized novel non-symmetric bispyrrolotetrathiafulvalene building blocks, enhancing the repertoire of redox-active materials for molecular nanotechnology applications (Neumann & Jeppesen, 2023).

Synthesis of Naphthothiadiazolophanes

Bremner and Jaturonrusmee (1989) synthesized naphthothiadiazolophanes, contributing to the field of heterocyclic chemistry and expanding the knowledge of thiadiazole derivatives (Bremner & Jaturonrusmee, 1989).

Propiedades

IUPAC Name |

(7,7-dimethyl-9,10-dioxo-3-sulfanylidene-4,5-dithia-8-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(15),2(6),11,13-tetraen-13-yl) benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H13NO4S3/c1-21(2)17-14(20(27)29-28-17)12-8-11(26-19(25)10-6-4-3-5-7-10)9-13-15(12)22(21)18(24)16(13)23/h3-9H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORTNVRSTTVOHHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C3=C4N1C(=O)C(=O)C4=CC(=C3)OC(=O)C5=CC=CC=C5)C(=S)SS2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H13NO4S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7,7-Dimethyl-4,5-dioxo-10-thioxo-4,5,7,10-tetrahydro[1,2]dithiolo[3,4-c]pyrrolo[3,2,1-ij]quinolin-2-yl benzoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[(4-Chloro-3-methylphenyl)methyl]amino}propane-1,2-diol](/img/structure/B2855651.png)

![(3Z)-3-{[(3,4-dimethoxyphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2855652.png)

![2-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2855655.png)

![(Z)-ethyl 4-(2-((2-((3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2855657.png)

![6-(1,4-Dioxa-8-azaspiro[4.5]decane-8-carbonyl)-5-methoxy-2-phenylpyridazin-3-one](/img/structure/B2855667.png)

![9-tert-Butyl 3-methyl 7-oxo-9-azabicyclo[3.3.1]nonane-3,9-dicarboxylate](/img/no-structure.png)